molecular formula C17H11Cl2F3N4O B2976382 N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 321431-36-1

N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2976382
CAS RN: 321431-36-1
M. Wt: 415.2
InChI Key: CJUOZBFMMMHHHT-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a Schiff base compound . Schiff bases are intriguing functional groups with diverse pharmacological and biological activities. This compound’s unique –N–N=CH- pharmacophore structure contributes to its properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, and antioxidant effects .


Synthesis Analysis

The compound was synthesized using various spectroscopic techniques, including infrared , 1H NMR , 13C NMR spectroscopy, and X-ray diffraction . The experimental results obtained from XRD were compared with theoretical results from Density Functional Theory (DFT) . The DFT method at B3LYP/6-311++G (d, p) basis set was employed to study the optimized structure, geometric parameters, frontier molecular orbitals, global reactive parameters, Mullikan population analysis, natural bond orbital, and molecular electrostatic potential characteristics .


Molecular Structure Analysis

  • Cl1–C17 , N2–N3 , and F2–C1 bonds exhibit single-bond characteristics .

properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O/c1-9-23-15(16(27)24-14-6-5-11(18)8-13(14)19)25-26(9)12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUOZBFMMMHHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

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